molecular formula C18H14ClFN4O3 B1643614 N-(3-chloro-4-fluorophenyl)-7-(cyclopropylmethoxy)-6-nitroquinazolin-4-amine

N-(3-chloro-4-fluorophenyl)-7-(cyclopropylmethoxy)-6-nitroquinazolin-4-amine

Cat. No. B1643614
M. Wt: 388.8 g/mol
InChI Key: WPMJYIXTDXODKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-7-(cyclopropylmethoxy)-6-nitroquinazolin-4-amine is a useful research compound. Its molecular formula is C18H14ClFN4O3 and its molecular weight is 388.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C18H14ClFN4O3

Molecular Weight

388.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-(cyclopropylmethoxy)-6-nitroquinazolin-4-amine

InChI

InChI=1S/C18H14ClFN4O3/c19-13-5-11(3-4-14(13)20)23-18-12-6-16(24(25)26)17(27-8-10-1-2-10)7-15(12)21-9-22-18/h3-7,9-10H,1-2,8H2,(H,21,22,23)

InChI Key

WPMJYIXTDXODKI-UHFFFAOYSA-N

SMILES

C1CC1COC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)[N+](=O)[O-]

Canonical SMILES

C1CC1COC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

29.36 g of cyclopropylmethanol are dissolved in 310 ml of N,N-dimethylformamide and cooled to about 10° C. in an ice bath. Then 41.58 g potassium tert-butoxide is added in batches, while the temperature should stay below 15° C. The reaction mixture is then stirred for another 30 minutes at 10° C., then 31.19 g of 4-[(3-chloro-4-fluorophenyl)amino]-7-fluoro-6-nitroquinazoline is added in batches, while again the temperature should not exceed 15° C. The dark red reaction mixture is stirred for another hour at 15° C. For working up, the mixture is poured onto 2.5 1 of water and neutralized with 2N hydrochloric acid. The yellowish precipitate formed is suction filtered, washed with water, and dried at 50° C. in a drying cupboard. Yield: 36.02 g (100% of theory); melting point: 204° C.; mass spectrum (ESI+): m/z=389, 391 [M+H]+.
Quantity
29.36 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Quantity
41.58 g
Type
reactant
Reaction Step Two
Quantity
31.19 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.